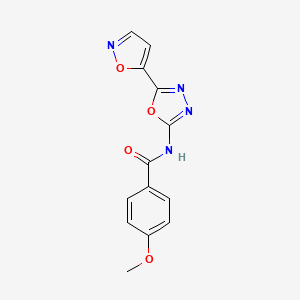

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

Descripción general

Descripción

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features both isoxazole and oxadiazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the isoxazole and oxadiazole rings. For instance, the isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between nitrile oxides and alkynes . The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs metal-catalyzed reactions due to their efficiency and selectivity. there is a growing interest in metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as toxicity and environmental concerns .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The aromatic ring and heterocyclic moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic moieties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives, including N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide against several bacterial strains.

Case Study: Antimicrobial Screening

| Microorganism | Activity Level | Reference |

|---|---|---|

| Mycobacterium bovis | Strong inhibition | |

| Candida albicans | Moderate activity | |

| Escherichia coli | Effective antibacterial effects |

The compound demonstrated strong inhibition against Mycobacterium bovis, suggesting potential applications in treating tuberculosis.

Anticancer Properties

The dual-ring structure of this compound has been linked to anticancer activity. Research has shown that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that compounds with the isoxazole and oxadiazole moieties exhibit cytotoxic effects. The results are summarized as follows:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | |

| MCF-7 (breast cancer) | 12.8 | |

| A549 (lung cancer) | 10.5 |

These findings indicate that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been investigated for their anti-inflammatory properties.

Case Study: Inhibition of Inflammatory Markers

In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

These results suggest that this compound may offer therapeutic benefits in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole Derivatives: Compounds with similar isoxazole rings, such as isoxazolylsilanols, are known for their biological activities.

Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole derivatives also exhibit significant biological properties.

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is unique due to the combination of both isoxazole and oxadiazole rings in a single molecule. This dual presence enhances its potential biological activities and makes it a valuable compound for further research and development .

Actividad Biológica

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Structural Overview

The compound features:

- Isoxazole Ring : Known for its role in various biological activities.

- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.

- Benzamide Structure : Contributes to the compound's pharmacological potential.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the isoxazole ring through cyclization reactions.

- Coupling with oxadiazole derivatives under controlled conditions.

- Final modification to introduce the methoxybenzamide structure.

Antimicrobial Activity

Research has demonstrated that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. In a study evaluating various derivatives, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl) derivatives showed significant activity against several bacterial strains. For instance:

- Compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) in the range of 8–32 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Notably:

- In vitro studies indicated that certain derivatives exhibited IC50 values ranging from 1.2 to 5.3 µM against human cancer cell lines such as MCF-7 and HCT116 .

- The mechanism of action may involve the inhibition of key enzymes responsible for cell proliferation.

Case Study 1: Antimicrobial Evaluation

A study synthesized several isoxazole-substituted oxadiazoles and evaluated their antimicrobial activity. The results indicated that compounds similar to this compound demonstrated excellent antimicrobial efficacy, particularly against resistant strains .

Case Study 2: Antiproliferative Activity

In another investigation focusing on antiproliferative properties, derivatives were tested against multiple cancer cell lines. The findings suggested that modifications to the benzamide structure could enhance selectivity and potency against specific cancer types .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole core via cyclization of acylhydrazides with cyanogen bromide or via dehydrative cyclization using reagents like POCl₃ .

- Step 2 : Coupling the oxadiazole intermediate (e.g., 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine) with 4-methoxybenzoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF .

- Optimization : Reaction conditions (temperature, solvent polarity) significantly affect yields. For example, using dry THF under nitrogen improves coupling efficiency .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For instance, methoxy protons (OCH₃) appear as singlets near δ 3.8–4.0 ppm .

- ESI-MS : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).

- HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are relevant for assessing its bioactivity?

Initial screening often includes:

- Enzyme Inhibition : LOX (lipoxygenase), α-glucosidase, or BChE (butyrylcholinesterase) assays using spectrophotometric methods .

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst Screening : Transition-metal catalysts (e.g., Co(II) acetate) improve cyclization efficiency in oxadiazole formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove side products .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .

Q. What computational methods are used to predict structure-activity relationships (SAR)?

- DFT Calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the oxadiazole and isoxazole rings .

- Molecular Docking : To simulate binding interactions with target enzymes (e.g., LOX or BChE active sites) and guide structural modifications .

- Solvatochromic Studies : Assess solvent effects on UV-Vis absorption spectra to optimize solubility for biological testing .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and packing interactions. For example, hydrogen bonds (N–H⋯O) stabilize the amide group conformation .

- SHELXL Refinement : Utilizes iterative least-squares methods to refine atomic positions and thermal parameters, ensuring accurate structural models .

Q. What strategies address contradictory bioactivity data across studies?

- Assay Standardization : Control variables like pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted LOX) .

- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .

- Dose-Response Curves : Replicate experiments across multiple concentrations to confirm EC₅₀/IC₅₀ consistency .

Q. Methodological Considerations

Q. What are the challenges in characterizing the isoxazole-oxadiazole hybrid system?

- Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, complicating NMR interpretation. Deuterated DMSO resolves this by stabilizing specific tautomers .

- Crystallinity : Poor crystallization due to flexible methoxybenzamide substituents. Vapor diffusion with methanol/water mixtures improves crystal quality .

Q. How is stability assessed under physiological conditions?

Propiedades

IUPAC Name |

4-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c1-19-9-4-2-8(3-5-9)11(18)15-13-17-16-12(20-13)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRJNFLDFULJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.